2-(Piperazin-1-ylmethyl)-1,3,4-thiadiazole;dihydrochloride
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Overview
Description
2-(Piperazin-1-ylmethyl)-1,3,4-thiadiazole;dihydrochloride is a heterocyclic compound that contains a piperazine ring and a thiadiazole ring. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of both piperazine and thiadiazole moieties in its structure contributes to its diverse biological activities.
Mechanism of Action
Target of Action
Compounds with a piperazine moiety are widely employed in drugs and show a wide range of biological and pharmaceutical activity .
Mode of Action
It’s known that piperazine derivatives can interact with their targets and induce changes that lead to their biological activity .
Biochemical Pathways
Piperazine derivatives are known to influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
A study on a group of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1h-benzo[d]imidazoles, which are structurally similar to en300-26869922, showed that these compounds exhibited an acceptable pharmacokinetic profile .
Result of Action
Piperazine derivatives are known to have a wide range of biological and pharmaceutical activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-ylmethyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of piperazine with a thiadiazole precursor under controlled conditions. The reaction may involve the use of catalysts and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(Piperazin-1-ylmethyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
2-(Piperazin-1-ylmethyl)-1,3,4-thiadiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly for its antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine and thiadiazole derivatives, such as:
- 2-(4-Bromophenyl)piperazin-1-ylmethyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
- Various substituted piperazines and thiadiazoles with different functional groups .
Uniqueness
The uniqueness of 2-(Piperazin-1-ylmethyl)-1,3,4-thiadiazole lies in its specific combination of piperazine and thiadiazole rings, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2-(piperazin-1-ylmethyl)-1,3,4-thiadiazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4S.2ClH/c1-3-11(4-2-8-1)5-7-10-9-6-12-7;;/h6,8H,1-5H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJKBQSMCMPYIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NN=CS2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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